Propan-2-yl 5-(chloromethyl)furan-2-carboxylate Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 90416-47-0
VCID: VC1992210
InChI: InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3
SMILES: CC(C)OC(=O)C1=CC=C(O1)CCl
Molecular Formula: C9H11ClO3
Molecular Weight: 202.63 g/mol

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

CAS No.: 90416-47-0

Cat. No.: VC1992210

Molecular Formula: C9H11ClO3

Molecular Weight: 202.63 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate - 90416-47-0

Specification

CAS No. 90416-47-0
Molecular Formula C9H11ClO3
Molecular Weight 202.63 g/mol
IUPAC Name propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Standard InChI InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3
Standard InChI Key RQMSNEFRYKWKOW-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=CC=C(O1)CCl
Canonical SMILES CC(C)OC(=O)C1=CC=C(O1)CCl

Introduction

Structural and Physicochemical Properties

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₉H₁₁ClO₃
Molecular Weight202.63 g/mol
InChI KeyRQMSNEFRYKWKOW-UHFFFAOYSA-N
SMILESCC(C)OC(=O)C1=CC=C(O1)CCl

Physical Characteristics

The compound exhibits typical properties of halogenated furan esters:

  • Boiling Point: 289.8°C at 760 mmHg

  • Density: 1.183 g/cm³ at 25°C

  • Refractive Index: 1.487

  • Flash Point: 129.1°C (closed cup)

  • LogP: 2.58, indicating moderate lipophilicity

These parameters suggest compatibility with common organic solvents (e.g., THF, DCM) while requiring careful handling due to the reactive chloromethyl group .

Synthetic Methodologies

Conventional Esterification Routes

The primary synthesis involves esterification of 5-(chloromethyl)furan-2-carboxylic acid (CAS 39238-09-0) with isopropanol under acid catalysis:

5-(Chloromethyl)furan-2-carboxylic acid + IsopropanolH+Propan-2-yl 5-(chloromethyl)furan-2-carboxylate + H2O\text{5-(Chloromethyl)furan-2-carboxylic acid + Isopropanol} \xrightarrow{H^+} \text{Propan-2-yl 5-(chloromethyl)furan-2-carboxylate + H}_2\text{O}

Reaction optimization studies show:

  • Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid (0.5-2 mol%)

  • Temperature: 80-110°C under reflux

  • Yield: 68-85% after purification

Industrial-Scale Production

Continuous flow reactors demonstrate advantages over batch processes:

  • Residence time reduced from 8 hr (batch) to 45 min

  • Purity increased from 92% to 98%

  • Energy consumption decreased by 40% through heat integration

Table 2: Comparative Synthesis Metrics

ParameterBatch ProcessFlow ChemistryImprovement
Reaction Time8 hr45 min10.7×
Yield82%89%+7%
Purity92%98%+6%

Reactivity and Functional Transformations

Nucleophilic Displacement

The chloromethyl group undergoes SN₂ reactions with diverse nucleophiles:

  • Amines → Aminomethyl derivatives

  • Thiols → Thioether linkages

  • Alkoxides → Ether-functionalized compounds

Recent advances demonstrate palladium-catalyzed cross-couplings using this site, enabling C-C bond formation under mild conditions (60°C, 4 hr) .

Ester Hydrolysis and Transesterification

The isopropyl ester shows selective reactivity:

  • Basic hydrolysis (NaOH/EtOH) yields 5-(chloromethyl)furan-2-carboxylic acid (95% yield)

  • Transesterification with higher alcohols (e.g., benzyl alcohol) proceeds via acid catalysis (82-90% yields)

Industrial Applications

Polymer Precursors

Serves as monomer for:

  • Bio-based polyesters: Reacts with diols via step-growth polymerization (Mn = 15,000-25,000 g/mol)

  • Crosslinking agents: Forms network polymers through nucleophilic substitution

Pharmaceutical Intermediates

Key building block for:

  • Antifungal agents: Furan-containing azoles

  • Kinase inhibitors: Through palladium-mediated couplings

Green Chemistry Applications

  • Ionic liquid precursor: Reacts with imidazoles to form task-specific ionic liquids

  • Surfactant synthesis: Quaternary ammonium derivatives show 28-35 mN/m surface tension

Emerging Research Directions

Catalytic Upgrading

Recent studies explore:

  • Enzymatic esterification: Lipase-catalyzed reactions (65°C, 94% conversion)

  • Photocatalytic functionalization: Visible-light-mediated C-H activation

Advanced Material Development

  • MOF precursors: Coordination with Zn²⁺/Cu²⁺ yields porous frameworks (BET surface area: 1,200 m²/g)

  • Self-healing polymers: Incorporation into Diels-Alder adducts enables thermal repair

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